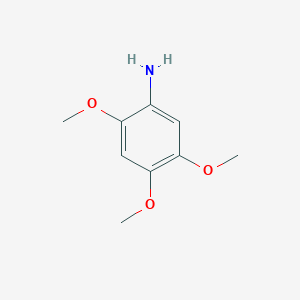2,4,5-Trimethoxyaniline
CAS No.: 26510-91-8
Cat. No.: VC3743837
Molecular Formula: C9H13NO3
Molecular Weight: 183.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26510-91-8 |
|---|---|
| Molecular Formula | C9H13NO3 |
| Molecular Weight | 183.2 g/mol |
| IUPAC Name | 2,4,5-trimethoxyaniline |
| Standard InChI | InChI=1S/C9H13NO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,10H2,1-3H3 |
| Standard InChI Key | SXVWPPJHFOCGAD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1N)OC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1N)OC)OC |
Introduction
Physical and Chemical Properties
Basic Chemical Information
2,4,5-Trimethoxyaniline has a molecular formula of C₉H₁₃NO₃ with a molecular weight of 183.204 g/mol . The compound contains a benzene ring with an amino group (-NH₂) and three methoxy groups (-OCH₃) arranged in specific positions. Table 1 presents the basic chemical identifiers for this compound.
Table 1: Chemical Identity Information
| Parameter | Value |
|---|---|
| IUPAC Name | 2,4,5-Trimethoxy-phenylamine |
| CAS Number | 26510-91-8 |
| Molecular Formula | C₉H₁₃NO₃ |
| Molecular Weight | 183.204 g/mol |
| Exact Mass | 183.089539 |
| InChIKey | SXVWPPJHFOCGAD-UHFFFAOYSA-N |
| SMILES | COC1=CC(N)=C(OC)C=C1OC |
The structural arrangement of the compound features the amino group and methoxy groups in positions that confer specific chemical reactivity, making it valuable for various synthetic applications .
Physical Properties
2,4,5-Trimethoxyaniline exists as a solid at room temperature with characteristic physical properties that influence its handling and applications. These properties are summarized in Table 2.
Table 2: Physical Properties of 2,4,5-Trimethoxyaniline
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 93-95°C |
| Boiling Point | 305.5±37.0°C at 760 mmHg |
| Density | 1.1±0.1 g/cm³ |
| Flash Point | 151.4±20.2°C |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Index of Refraction | 1.529 |
| LogP | 0.63 |
The compound's moderate melting point and high boiling point are consistent with its molecular structure, which includes hydrogen bonding capabilities through the amino group and considerable molecular weight from the three methoxy substituents .
Solubility and Stability
The compound has limited solubility in water but dissolves well in organic solvents such as ethanol, diethyl ether, and dimethyl sulfoxide due to its aromatic structure and multiple methoxy groups . This property is particularly important for its applications in organic synthesis and pharmaceutical development, where solubility in organic media is often required.
2,4,5-Trimethoxyaniline should be stored at temperatures between 2-8°C to prevent degradation . Like many aromatic amines, it may be sensitive to oxidation when exposed to air over extended periods, potentially leading to discoloration.
Applications and Uses
Pharmaceutical Applications
2,4,5-Trimethoxyaniline serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological and cardiovascular systems . The compound's unique substitution pattern makes it valuable for creating molecules with specific biological activities. Its role in drug synthesis stems from the ability of the methoxy groups to enhance binding interactions with biological targets and improve pharmacokinetic properties of the resulting pharmaceutical compounds.
Dye and Pigment Industry
The compound is utilized in the creation of dyes and pigments, contributing to the production of vibrant colors for textiles and industrial materials . The methoxy substituents influence the electronic properties of the aromatic system, which in turn affects the absorption and reflection of light by the resulting dyes. This makes 2,4,5-trimethoxyaniline particularly useful in developing dyes with specific spectral properties.
Research and Development Applications
In organic chemistry research, 2,4,5-trimethoxyaniline functions as a building block for synthesizing complex molecules . The compound's well-defined substitution pattern provides a platform for further functionalization, allowing chemists to construct more intricate molecular structures. This utility in synthetic organic chemistry makes it a valuable reagent in both academic and industrial research settings.
Structure and Reactivity
The reactivity of 2,4,5-trimethoxyaniline is primarily determined by the electron-donating properties of both the amino group and the methoxy substituents. The amino group is nucleophilic and can participate in various reactions typical of aromatic amines, including:
-
Acylation and alkylation reactions
-
Diazotization to form diazonium salts
-
Nucleophilic substitution reactions
-
Coupling reactions in dye synthesis
The methoxy groups increase electron density in the aromatic ring, particularly at positions ortho and para to them, enhancing the nucleophilicity of these positions. Additionally, the methoxy groups can direct subsequent electrophilic substitution reactions, influencing both reactivity and regioselectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume